KDAMP 19-mer
Description
KDAMP 19-mer, referred to as HsLin06_18 in research, is a 19-amino acid linear peptide derived from the C-terminal γ-core region of the plant defensin HsAFP1 isolated from Heuchera sanguinea. This peptide exhibits potent antifungal activity, particularly against Candida albicans biofilms, and demonstrates synergistic effects with echinocandin-class antifungals like caspofungin . Its mechanism involves enhancing membrane permeability and promoting peptide internalization in fungal cells when combined with caspofungin, leading to biofilm disruption and cell death .
Properties
bioactivity |
Gram-, |
|---|---|
sequence |
RAIGGGLSSVGGGSSTIKY |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Analysis of KDAMPs
ExPASy proteomic tools were used to predict peptide secondary structures, transmembrane helices, amphipathicity (hydrophobic moment), and net charges for 8 variants of K6A . None of the peptides tested showed sequence homology with any known mammalian antimicrobial peptides, but they all exhibited a predominance of glycine repeats and a common sequence, GGLSSVGGGS .
Antipseudomonal activity of synthetic KDAMPs
The bactericidal activity of synthetic K6A fragments was tested using a physiological salt (NaCl) concentration (150 mM) and a “lawn”/biofilm-like culture of bacteria . The 19-mer KDAMP was almost equally effective in killing the cytotoxic P. aeruginosa clinical isolate 6206 in 150 mM NaCl solution or in water, in both cases reducing bacterial viable counts by approximately 3 to 4 logs after 3 hours at 200 μg/ml . This 19-mer peptide also showed bactericidal activity against the invasive clinical isolate 6294 in physiological saline, a 97.5% reduction in bacterial viability after 3 hours at 200 μg/ml, and against a laboratory isolate PAO1, a 96.1% reduction in viability under the same conditions .
Retained activity
Together these data suggest that KDAMP antimicrobial activity is retained under physiological conditions and requires a specific amino acid sequence(s) and a coil secondary structure but is independent of potential for transmembrane α-helix formation, ability to form a hydrophobic face, and cationic charge .
Circular dichroism (CD) spectroscopy was used to analyze the secondary structure of the 19-mer KDAMP, its scrambled control, and the 17-mer, 36-mer, and 10-mer derivatives . CD spectra showed that, in water or 50% TFE, each of the peptides displayed negative mean residue ellipticity values at the 200-nm region, suggesting a random coil-like structure .
Corneal Defense
One peptide, a 19-mer with a “classical” cationic amphipathic sequence, was effective in rapidly killing a cytotoxic strain of P. aeruginosa in either water or at physiological ionic conditions (150 mM NaCl), suggesting it would retain activity within the liquid film in contact with the apical surface of the corneal epithelium .
Comparison with Similar Compounds
Other Plant Defensins
HsLin0618 belongs to the plant defensin family, which includes peptides like RsAFP1 and RsAFP2 from radish. While RsAFP1/2 also synergize with caspofungin, HsLin0618 shows superior biofilm inhibition due to its truncated linear structure, which retains the γ-core’s critical residues (e.g., conserved cysteine and glycine motifs) while eliminating non-essential regions .
Key Differences:
- Structural Flexibility : Unlike cyclic defensins (e.g., HsAFP1), HsLin06_18’s linear structure avoids steric hindrance, facilitating deeper penetration into biofilms .
- Activity Spectrum: HsLin06_18 exhibits broader efficacy against non-albicans Candida species (e.g., C. glabrata, C. krusei) compared to RsAFP1/2, which are more species-specific .
Echinocandins (Caspofungin, Anidulafungin, Micafungin)
Echinocandins inhibit β-1,3-glucan synthase, a key enzyme in fungal cell wall synthesis.
Synergistic Advantages of HsLin06_18 Combinations:
Polyenes (Amphotericin B)
While amphotericin B disrupts fungal membranes, its toxicity and poor biofilm penetration limit clinical use. HsLin06_18 avoids these drawbacks:
Antifungal Peptides (e.g., P60.4Ac)
HsLin06_18 outperforms synthetic peptides like P60.4Ac in stability and synergy:
- Serum Stability : Despite susceptibility to serum proteases, HsLin06_18 retains partial activity in vivo, whereas P60.4Ac requires formulation adjustments .
- Resistance Profile: No resistance to HsLin06_18 has been observed in C. albicans after prolonged exposure, unlike azoles and polyenes .
Research Findings and Data
In Vitro Biofilm Inhibition
| Candida Strain | BIC50 (Caspofungin Alone) | BIC50 (Caspofungin + HsLin06_18) | Fold Reduction |
|---|---|---|---|
| C. albicans SC5314 | 0.5 µM | 0.01 µM | 50x |
| C. glabrata BG2 | 1.0 µM | 0.05 µM | 20x |
| C. albicans fks1 mutant | >50 µM | 0.1 µM | >500x |
In Vivo Efficacy (Rat Catheter Model)
| Treatment Group | Biofilm Reduction (%) | Significance (vs. Control) |
|---|---|---|
| Caspofungin (0.25 mg/kg) | 30% | P=0.2916 |
| HsLin06_18 (2.5 mg/kg) | 25% | P=0.1413 |
| Combination Therapy | 65% | P<0.05 |
Subcutaneous administration; n=6
Mechanism of Action
- Peptide Internalization : Caspofungin induces membrane stress, enabling HsLin06_18-FITC internalization within 30 minutes .
- Membrane Permeabilization : 80% of C. albicans cells exhibit PI uptake (indicating membrane damage) after combination treatment .
- Biofilm Disruption : Synergy disrupts extracellular matrix integrity, reducing metabolic activity by 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
